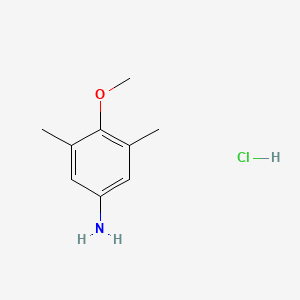
2,4-Dimethylbenzoxazole
Übersicht
Beschreibung
2,4-Dimethylbenzoxazole is a heterocyclic aromatic compound with the molecular formula C9H9NO. It consists of a benzene ring fused to an oxazole ring, with two methyl groups attached at the 2nd and 4th positions of the benzene ring. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Wirkmechanismus
Target of Action
2,4-Dimethylbenzoxazole, like other benzoxazole derivatives, is known for its diverse biological applications . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . .
Mode of Action
Benzoxazole derivatives are known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The interactions typically involve non-covalent bonds, such as π-π stacking or π-cation interactions, and hydrogen bonds .
Biochemical Pathways
Benzoxazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities , suggesting that they have suitable ADME properties for bioavailability.
Result of Action
Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .
Action Environment
It is generally important to consider factors such as temperature, ph, and the presence of other substances when considering the action of a compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dimethylbenzoxazole can be synthesized through several methods. One common approach involves the cyclization of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. For instance, the reaction of 2-aminophenol with 2,4-dimethylbenzaldehyde in the presence of a catalyst such as polyphosphoric acid or sulfuric acid can yield this compound .
Another method involves the use of 2-aminophenol and 2,4-dimethylbenzoyl chloride under basic conditions, such as in the presence of sodium hydroxide or potassium carbonate. This reaction typically occurs at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal oxides or zeolites may be used to enhance the efficiency of the reaction. Additionally, solvent-free or green chemistry approaches are increasingly being adopted to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethylbenzoxazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced benzoxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the benzene or oxazole rings .
Wissenschaftliche Forschungsanwendungen
2,4-Dimethylbenzoxazole has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethylbenzoxazole can be compared with other benzoxazole derivatives such as:
2-Methylbenzoxazole: Similar in structure but with only one methyl group, it exhibits different reactivity and biological activity.
2,5-Dimethylbenzoxazole: Another derivative with methyl groups at the 2nd and 5th positions, it shows distinct thermodynamic stability and chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields .
Eigenschaften
IUPAC Name |
2,4-dimethyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-3-5-8-9(6)10-7(2)11-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTSBRUWOZVDLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72692-90-1 | |
| Record name | 2,4-Dimethylbenzoxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072692901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-DIMETHYLBENZOXAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXV3QFL3VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357420.png)


![N-[4-(aminomethyl)phenyl]propanamide](/img/structure/B1357427.png)
![3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357435.png)
